molecular formula C22H20N6O5S B11486898 4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide

4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide

Cat. No.: B11486898
M. Wt: 480.5 g/mol
InChI Key: AEHNLDLAFXJQNN-UHFFFAOYSA-N
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Description

4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE involves several steps. The synthetic routes typically include the formation of the imidazo[1,2-g]purine core, followed by the introduction of the methoxyphenyl and benzene-1-sulfonamide groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure high yield and purity. Industrial production methods may employ large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

Scientific Research Applications

4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

Properties

Molecular Formula

C22H20N6O5S

Molecular Weight

480.5 g/mol

IUPAC Name

4-[7-(4-methoxyphenyl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N6O5S/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-4-8-15(33-3)9-5-13)28(21(27)24-19)14-6-10-16(11-7-14)34(23,31)32/h4-12H,1-3H3,(H2,23,31,32)

InChI Key

AEHNLDLAFXJQNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)OC

Origin of Product

United States

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